Ethyl L-methionate hydrochloride
Overview
Description
Ethyl L-methionate hydrochloride is a methionine ester . It is an organic compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 . It is used for research related to life sciences .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CH3SCH2CH2CH(NH2)COOC2H5 · HCl . It is a small molecule with a molecular weight of 213.73 .
Physical And Chemical Properties Analysis
This compound has a melting point of 90-92 °C (lit.) . Its optical activity is [α]25/D +21°, c = 2 in ethanol .
Scientific Research Applications
Ethylene Formation and Plant Physiology
Ethylene Production from Methional : Ethylene, a plant hormone affecting growth and development, can be produced from methional, a precursor derived from Ethyl L-methionate hydrochloride. This process involves various organic radicals and is not specific to hydroxyl radicals as previously thought (Pryor & Tang, 1978).
Effect on Etiolated Pea Seedlings : Rhizobacteria capable of utilizing L-methionine, a component of this compound, affect the growth of etiolated pea seedlings. This interaction, involving ethylene production from L-methionine, highlights the compound's role in plant-microbe interactions (Shaharoona, Arshad, & Khalid, 2007).
Influence on Leguminous Trees : Soil application of L-methionine enhances the growth, nodulation, and chemical composition of Albizia lebbeck, a leguminous tree. This demonstrates its potential in agriculture and plant physiology (Arshad, Hussain, Javed, & Frankenberger, 2004).
Biochemical Applications
Adenosine Triphosphate (ATP) and Protein Synthesis : Ethionine, an analogue of methionine, affects protein synthesis in the liver by altering ATP levels. This provides insights into its biochemical interactions and effects on cellular processes (Villa-Treviño, Shull, & Farber, 1963).
Ethylene Production in Chloroplasts : Illuminated chloroplasts can produce ethylene from substrates like methionine, an important insight for understanding plant hormone biosynthesis (Elstner & Konze, 1974).
L-Methionine and Tumor Imaging : A novel fluorescent probe synthesized from L-methyl-methionine, a component of this compound, has been developed for in vivo imaging of tumors, demonstrating its application in medical diagnostics (Mahounga et al., 2012).
Application in Corrosion Inhibition : Polymers containing residues of methionine, derived from this compound, have been used as effective inhibitors of mild steel corrosion, showcasing its industrial application (Mazumder & Minerals, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a useful organic compound for research related to life sciences .
Mode of Action
It is an ester of methionine, suggesting that it may interact with biological systems in a manner similar to methionine .
Pharmacokinetics
A study on a methionine-based anti-cancer drug suggests that methionine depletion can be modeled using pharmacokinetic/pharmacodynamic models . This might provide some insights into the pharmacokinetics of Ethyl L-methionate hydrochloride.
Result of Action
It is known to be a useful compound for research in life sciences , suggesting that it may have significant biological effects.
Action Environment
It is known that it should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.
Biochemical Analysis
Biochemical Properties
Ethyl L-methionate hydrochloride plays a role in biochemical reactions, particularly in methionine metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of S-adenosylmethionine (SAM), a key cellular methylating agent . The nature of these interactions is complex and involves multiple steps in the metabolic pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by participating in methionine metabolism, which is crucial for many cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other important molecules in the body. For example, it is converted into SAM, which plays an integral role in the creation of various hormones, neurotransmitters, and other critical molecules found in the body . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Dosage Effects in Animal Models
Supplementation of up to 2 grams of L-methionine daily for long periods of time has not produced any serious side effects in humans
Metabolic Pathways
This compound is involved in methionine metabolism . This metabolic pathway involves several enzymes and cofactors. It is also involved in the synthesis of SAM, a key cellular methylating agent .
properties
IUPAC Name |
ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQEUBJAIORR-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183183 | |
Record name | Ethyl L-methionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2899-36-7 | |
Record name | L-Methionine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2899-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-methionate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-methionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-methionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL L-METHIONATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KV3C75EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Beyond its use in PTT 119, what other applications of L-Methionine ethyl ester hydrochloride are explored in the provided research?
A2: The research highlights the use of L-Methionine ethyl ester hydrochloride in enzymatic peptide modification (EPM). [] Specifically, it is used alongside the enzyme α-chymotrypsin to increase the methionine content of polypeptides derived from pre-hydrolyzed milk protein. This application showcases the potential of L-Methionine ethyl ester hydrochloride as a reagent for modifying and potentially enhancing the nutritional or functional properties of proteins.
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